N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide (CAS: 942009-14-5) is a benzothiazole-derived acetamide with a molecular formula of C₁₇H₁₆N₂O₃S₂ and a molecular weight of 360.5 g/mol . The compound features a benzothiazole core linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl group. The ethylsulfonyl moiety is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-12-10-16(11-13-19)14-22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)29-23/h3-13,15H,2,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHVNFZGPGRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the creation of various derivatives with potential biological activities.
Biology: It has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.
Medicine: Research has explored its use in treating conditions such as tuberculosis, cancer, and inflammatory diseases due to its bioactive properties.
Industry: Its applications extend to the development of new materials and chemicals with enhanced properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory responses or microbial growth, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Activity :
- The ethylsulfonyl group in the target compound may confer superior metabolic stability compared to propynyloxy (Compound 21) or azidomethyl (Compound 11) groups, which are more reactive .
- Fluorophenyl (GSK1570606A) and trifluoromethyl (Compound 21) substituents enhance lipophilicity and target binding in kinase inhibition .
Biological Activity :
- Triazole-linked analogs (e.g., compounds in ) exhibit multitarget activity in Alzheimer’s disease models, likely due to improved blood-brain barrier penetration .
- Sulfonamide derivatives (e.g., Compound 50) show inhibitory effects against anthrax lethal factor, with halogenated substituents (e.g., Cl, F) enhancing potency .
- Antiproliferative acetamides (e.g., Compound 2b) highlight the role of heterocyclic substituents (methyltriazol, methoxybenzimidazol) in modulating enzyme inhibition .
Synthetic Accessibility :
Key Research Findings
- Kinase Inhibition : Benzothiazole-acetamides are prominent in kinase inhibitor development. The ethylsulfonyl group’s electron-withdrawing nature may stabilize interactions with ATP-binding pockets .
- Antimicrobial Potential: Fluoroquinolone-like benzothiazole derivatives () show activity against E. coli and S. aureus, though the target compound’s efficacy remains unexplored .
- Environmental Sensing : Benzothiazoles with silyloxy groups (e.g., BTBPA in ) demonstrate fluorescence-based pollutant detection, suggesting broader applications for structurally related acetamides .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound notable for its potential biological activities. This article delves into its structure, biological interactions, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a phenyl group through an acetamide structure. The presence of the ethylsulfonyl group enhances its solubility and interaction with biological targets, which is crucial for its pharmacological activity. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol.
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and cellular signaling pathways. The exact mechanisms are under investigation, but preliminary studies suggest that it may exhibit multi-target drug properties due to its structural diversity.
Biological Activity Overview
The compound has been evaluated for several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of benzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have exhibited effectiveness against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Molecular docking studies indicate that the compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions like cancer and infections .
Case Studies
- Anticancer Studies : A study involving thiazole derivatives showed that compounds with a similar structure to this compound exhibited IC50 values lower than standard drugs like doxorubicin against Jurkat cells . This suggests promising anticancer potential.
- Antimicrobial Activity : Research on substituted phenylthiazole derivatives revealed significant antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups was found to enhance this activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | <10 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Enzyme Inhibition | 5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl ring significantly influence the biological activity of benzothiazole derivatives. For this compound, the positioning of the ethylsulfonyl group appears crucial for enhancing solubility and increasing interaction with biological membranes.
Q & A
Q. What are the recommended synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous N-(substituted phenyl)acetamides often involves multi-step reactions. For example, the ethylsulfonyl group can be introduced via sulfonation of a precursor aryl compound using ethylsulfonyl chloride under anhydrous conditions . The benzo[d]thiazol-2-yl moiety may be synthesized by cyclizing 2-aminothiophenol derivatives with appropriate carbonyl reagents, followed by coupling to the phenylacetamide backbone . Key steps include:
- Reagent Selection : Use acetic anhydride for acetylation under reflux (as demonstrated in sulfonamide derivatives ).
- Purification : Crystallization from ethanol or ethyl acetate is effective for isolating intermediates .
Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of sulfonylating agents to minimize side products).
Q. How can researchers validate the molecular structure of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR can confirm the presence of the ethylsulfonyl group (δ ~3.5 ppm for CH and δ ~125–140 ppm for aromatic carbons) and benzo[d]thiazole protons (δ ~7.5–8.5 ppm) .
- X-ray Crystallography : Single-crystal diffraction provides definitive bond-length and torsion-angle data, critical for confirming stereoelectronic effects (e.g., planarity of the benzo[d]thiazole ring) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for sulfonyl and acetamide groups .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data across studies (e.g., conflicting IC50_{50}50 values in enzyme inhibition assays)?
- Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions. To address this:
- Standardize Assays : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) and buffer systems (pH 7.4 for kinase assays) .
- Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
- Validate with Orthogonal Assays : Confirm inhibitory activity using both fluorogenic substrates (e.g., Anthrax Lethal Factor assays ) and cellular models (e.g., apoptosis markers in cancer cell lines ).
Q. How can structure-activity relationship (SAR) studies be designed to optimize the ethylsulfonyl and benzo[d]thiazole moieties for enhanced target binding?
- Methodological Answer : SAR strategies include:
- Isosteric Replacements : Substitute the ethylsulfonyl group with methylsulfonyl or trifluoromethanesulfonyl to assess electronic effects on binding .
- Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO) to the benzo[d]thiazole ring to enhance π-π stacking with hydrophobic enzyme pockets .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., RIPK3 for necroptosis inhibition ). Validate with mutagenesis studies on key residues (e.g., Lys52 in Anthrax Lethal Factor ).
Q. What crystallographic insights exist for related N-(substituted phenyl)acetamides, and how can they guide co-crystallization trials with target proteins?
- Methodological Answer : X-ray structures of analogs (e.g., N-(4-chloro-2-nitrophenyl) derivatives ) reveal:
- Intermolecular Interactions : Centrosymmetric head-to-tail hydrogen bonding (C–H⋯O) stabilizes crystal packing, suggesting similar motifs may aid protein-ligand co-crystallization .
- Torsional Flexibility : The nitro group in analogs shows a 16.7° torsion angle relative to the benzene ring, indicating conformational adaptability during binding .
For co-crystallization, use hanging-drop vapor diffusion with PEG 3350 as a precipitant and optimize protein:ligand molar ratios (1:2 to 1:5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
